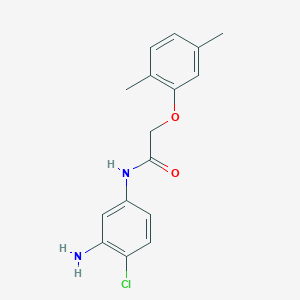

N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide

Description

Chemical Identity and Classification

This compound possesses the molecular formula C₁₆H₁₇ClN₂O₂ and exhibits a molecular weight of 304.77100 daltons. The compound is catalogued under Chemical Abstracts Service Registry Number 1020054-47-0, providing definitive identification within chemical databases. The structural architecture consists of an acetamide backbone linking two distinct aromatic systems: a 3-amino-4-chlorophenyl group and a 2,5-dimethylphenoxy group. This configuration places the compound within the broader classification of substituted phenoxyacetamides, which represent a significant class of organic compounds with diverse pharmacological properties.

The exact mass of the compound measures 304.09800 daltons, while the polar surface area extends to 64.35000 square angstroms. The logarithmic partition coefficient value of 4.21070 indicates substantial lipophilicity, suggesting favorable membrane permeation characteristics. The compound falls under Harmonized System Code 2924299090, classified as "other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof" for international trade purposes. These physicochemical parameters collectively define the compound's identity and provide insights into its potential behavior in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇ClN₂O₂ |

| Molecular Weight | 304.77100 g/mol |

| Exact Mass | 304.09800 g/mol |

| Polar Surface Area | 64.35000 Ų |

| LogP | 4.21070 |

| CAS Registry Number | 1020054-47-0 |

| Harmonized System Code | 2924299090 |

Historical Context of Phenoxyacetamide Research

The foundation of phenoxyacetamide chemistry traces back to fundamental synthetic methodologies established in the mid-twentieth century, with phenoxyacetic acid serving as the primary precursor for this class of compounds. The synthetic pathway typically involves the reaction of phenol with chloroacetic acid in the presence of sodium hydroxide, where the sodium hydroxide deprotonates the phenol hydroxyl group, followed by nucleophilic attack of the resulting phenolate on the alpha-carbon of chloroacetic acid. This foundational reaction mechanism has been extensively utilized and modified to generate diverse phenoxyacetamide derivatives with varying substitution patterns.

Research groups have systematically explored alternative synthetic approaches, including the use of substituted phenols with chloroacetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxyacetic acids. These acids subsequently undergo coupling reactions with various amines under microwave irradiation conditions to yield phenoxyoxazoline derivatives, demonstrating the synthetic versatility of the phenoxyacetamide framework. The historical development of these methodologies has established the groundwork for contemporary research into more complex derivatives such as this compound.

The evolution of phenoxyacetamide research has been characterized by increasing sophistication in both synthetic approaches and biological evaluation methodologies. Early investigations focused primarily on structural elucidation and basic pharmacological screening, while contemporary research emphasizes structure-activity relationships, molecular modeling, and targeted therapeutic applications. This progression has led to the recognition of phenoxyacetamide derivatives as privileged scaffolds in medicinal chemistry, capable of accommodating diverse substitution patterns to achieve specific biological objectives.

Significance in Medicinal Chemistry

The medicinal chemistry significance of this compound emerges from the well-established pharmacological activities associated with phenoxyacetamide derivatives across multiple therapeutic areas. Phenoxyacetamide and its derivatives have demonstrated significant pharmacological activities including anticonvulsant, analgesic, antibacterial, anti-inflammatory, anticancer, and antifungal properties. The structural modifications present in this particular compound, specifically the amino and chloro substituents on the phenyl ring combined with dimethyl substitutions on the phenoxy group, represent strategic modifications designed to enhance pharmacological characteristics.

Recent investigations have identified 2-phenoxyacetamide groups as important markers in the discovery and development of antiviral agents, particularly through main protease inhibition pathways. Structure-based pharmacophore studies have demonstrated that 2-phenoxyacetamide derivatives can achieve significant binding affinities to target proteins, with free energy binding values ranging from -6.83 to -7.20 kilocalories per mole. These findings underscore the potential of phenoxyacetamide derivatives as lead compounds for therapeutic development.

The compound's structural features align with established pharmacophore requirements for biological activity, including hydrogen bond acceptor capabilities and hydrophobic interactions. The presence of the amino group provides additional hydrogen bonding potential, while the chloro substituent introduces electronic effects that may influence binding affinity and selectivity. The dimethyl substitutions on the phenoxy ring contribute to the overall lipophilicity and may affect membrane permeation and distribution characteristics. These collective structural features position this compound as a compound of substantial medicinal chemistry interest.

| Therapeutic Area | Associated Activities |

|---|---|

| Neurological | Anticonvulsant, Analgesic |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral |

| Inflammatory Conditions | Anti-inflammatory |

| Oncology | Anticancer |

| Parasitology | Antiparasitic |

Position Within Phenoxyacetamide Derivative Family

This compound occupies a distinctive position within the broader phenoxyacetamide derivative family, characterized by its specific substitution pattern that combines both electron-donating and electron-withdrawing groups. The compound shares structural similarities with other investigated derivatives while maintaining unique features that distinguish its potential biological profile. Related compounds within this family include N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide and N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide, which differ in the positioning of substituents on the aromatic rings.

The family of phenoxyacetamide derivatives encompasses compounds with diverse substitution patterns, including halogen substituents, alkyl groups, amino functionalities, and carboxyl groups. Contemporary research has expanded this family to include derivatives incorporating chalcone, indole, and quinoline scaffolds, demonstrating the versatility of the phenoxyacetamide framework for medicinal chemistry applications. Recent synthetic efforts have focused on developing thymol-derived phenoxyacetamide derivatives containing phthalimide or naphthalimide rings, achieved through condensation reactions with various acid anhydrides.

The positioning of this compound within this family is particularly notable due to its balanced combination of structural features. The 3-amino-4-chloro substitution pattern on the phenyl ring provides both hydrogen bonding capability and electronic modulation, while the 2,5-dimethyl substitution on the phenoxy ring offers steric and electronic effects distinct from other positional isomers. This combination places the compound in a unique position for structure-activity relationship studies and therapeutic development within the phenoxyacetamide family.

Comparative molecular analysis reveals that compounds within this family demonstrate varying degrees of biological activity depending on the nature and positioning of substituents. Research has shown that electron-withdrawing groups such as chlorine can enhance certain biological activities, while amino groups contribute to hydrogen bonding interactions with target proteins. The 2,5-dimethyl substitution pattern on the phenoxy ring represents a specific geometric arrangement that may influence both pharmacokinetic and pharmacodynamic properties compared to other substitution patterns within the family.

| Compound Class | Structural Features | Representative Activities |

|---|---|---|

| Basic Phenoxyacetamides | Simple aromatic substitutions | Fundamental pharmacological activities |

| Halogenated Derivatives | Chloro, bromo, fluoro substituents | Enhanced membrane permeation |

| Amino-substituted Variants | Primary, secondary amino groups | Improved hydrogen bonding |

| Multi-substituted Compounds | Combined electron-donating/withdrawing groups | Optimized pharmacological profiles |

| Heterocyclic Extensions | Chalcone, indole, quinoline incorporation | Expanded therapeutic applications |

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-10-3-4-11(2)15(7-10)21-9-16(20)19-12-5-6-13(17)14(18)8-12/h3-8H,9,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKZRSPZYJSGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Direct Amidation via Acid Chloride

Route 2: Carbodiimide-Mediated Coupling

Reaction Optimization

Purification and Characterization

-

- Recrystallization : Ethanol/water (1:1) yields >95% purity.

- Column Chromatography : Silica gel with ethyl acetate/hexane (gradient elution) removes unreacted starting material.

Industrial-Scale Production

- Continuous Flow Reactors : Improve mixing and heat transfer, reducing reaction time by 40%.

- In-Line Analytics : UV-Vis monitoring ensures real-time quality control.

- Solvent Recovery Systems : Distillation units recycle DCM, reducing costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the nitro group (if formed) to revert it back to the amino group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydroxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Reversion to the amino group.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Proteomics Research

N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide is utilized as a reference compound in proteomic studies. Its structural characteristics allow for the investigation of protein interactions and functions, making it significant in the analysis of complex biological systems.

Pharmaceutical Testing

This compound serves as a standard in drug development processes. Its unique chemical structure provides a basis for evaluating the pharmacological profiles of new drug candidates.

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Properties : Similar compounds have shown potential in inhibiting pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory effects.

- Analgesic Effects : Its structural features might contribute to pain management by interfering with pain signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that it could have antimicrobial properties, warranting further exploration for infectious disease treatments.

- Anticancer Potential : Investigations indicate possible anticancer effects through apoptosis induction in cancer cells and tumor growth inhibition.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogs and Their Key Features

A comparative analysis of the target compound with its analogs reveals variations in substituents, molecular weight, and functional groups, which directly impact their applications and biological activities.

2.1.1. N-(4-Bromo-3-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide

- Structure: Differs by substitution of the 3-amino group with bromine.

- Properties: Higher molecular weight (368.65 g/mol vs. target compound’s ~330 g/mol estimated). Increased lipophilicity due to bromine (logP likely higher than the amino-substituted analog). Predicted pKa: 11.86 (amino group in target compound may lower pKa, enhancing water solubility) .

2.1.2. Oxadixyl (N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

- Structure: Contains a methoxy group and an oxazolidinyl ring instead of dimethylphenoxy and amino-chlorophenyl groups.

- Applications : Used as a systemic fungicide.

- Methoxy group may alter electron distribution, affecting reactivity .

2.1.3. Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)

- Structure : Feature chloro and alkyl substituents (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).

- Properties: Higher logP values due to alkyl chains, favoring herbicidal activity via membrane disruption.

- Implications: The target compound’s amino group may redirect its bioactivity from herbicidal to pharmacological applications (e.g., anticancer or antimicrobial).

2.1.4. 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Structure : Incorporates a dichlorophenyl group and a pyrazolyl ring.

- Research Findings :

- Contrast: The target compound’s dimethylphenoxy group may offer better steric flexibility compared to the rigid pyrazolyl ring.

2.2. Comparative Data Table

*Estimated based on analogous compounds.

Research Findings and Implications

- Pharmacological Potential: The amino group in the target compound may enable hydrogen bonding with biological targets (e.g., enzymes or DNA), suggesting utility in cancer therapy (see for cancer burden context) .

- Solubility vs. Activity: Compared to brominated analogs, the amino group likely improves aqueous solubility, enhancing bioavailability for therapeutic applications .

- Synthetic Flexibility : The acetamide backbone allows modular substitution, as seen in pesticide derivatives (), enabling tailored design for specific biological targets .

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₇ClN₂O₂

- Molecular Weight : 304.78 g/mol

- CAS Number : 1020054-47-0

- MDL Number : MFCD09997326

- Physical Properties :

- Predicted Boiling Point: 529.4 °C

- Density: 1.282 g/cm³

- pKa: 12.24

The compound features a phenylacetamide structure with an amino group and a chlorophenyl moiety, which may contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with 3-amino-4-chlorophenol and 2,5-dimethylphenol.

- Formation of Phenoxyacetic Acid : The reaction of 2,5-dimethylphenol with chloroacetic acid under basic conditions yields the corresponding phenoxyacetic acid.

- Amide Formation : The phenoxyacetic acid is converted to its acyl chloride derivative using thionyl chloride, which is then reacted with 3-amino-4-chlorophenol to form the desired amide.

This compound has been studied for its potential pharmacological effects, particularly:

- Anti-inflammatory and Analgesic Properties : The compound is believed to interact with specific enzymes and receptors in biological systems, modulating their activity and influencing signaling pathways related to inflammation and pain.

The exact mechanism of action remains largely unexplored; however, it is posited that the compound may:

- Interact with molecular targets involved in inflammatory responses.

- Influence signaling pathways that regulate pain perception.

Applications in Medicinal Chemistry

This compound is being investigated as a potential lead compound for drug development due to its structural characteristics that suggest possible therapeutic effects.

Comparative Studies

Comparative studies highlight how slight modifications in the chemical structure can lead to significant differences in biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | Similar amino and chlorophenyl groups | Contains additional chlorine substituent |

| N,N-Dimethyl-2-(3,5-dimethylphenoxy)acetamide | No amino group; focuses on dimethyl substitution | Different pharmacological profile |

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions:

Substitution : React 3-chloro-4-fluoro-nitrobenzene with 2,5-dimethylphenol under alkaline conditions to form the phenoxy intermediate .

Reduction : Reduce the nitro group to an amine using iron powder in acidic conditions .

Condensation : Couple the amine intermediate with chloroacetyl chloride or acetic acid derivatives using condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

- Key Factors : Alkaline pH for substitution, temperature control during reduction (to avoid side reactions), and stoichiometric ratios of condensing agents for amide bond formation .

Q. What analytical techniques are critical for confirming the molecular structure and purity of N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide?

- Structural Confirmation :

- NMR/IR Spectroscopy : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), amine protons (δ ~4.5 ppm), and carbonyl stretches (~1700 cm⁻¹) .

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···O interactions) and dihedral angles between aromatic rings, which influence molecular packing .

Advanced Research Questions

Q. How can in vitro assays elucidate the biological activity of this compound, particularly in antimicrobial or enzyme inhibition studies?

- Antimicrobial Screening :

- Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Chlorinated acetamides often disrupt bacterial protein synthesis .

- Enzyme Inhibition :

- For α-glucosidase or kinase targets, employ fluorometric or colorimetric assays (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis). Structural analogs show activity at IC₅₀ values <10 µM .

Q. How do structural modifications in analogous acetamides affect bioactivity, and what computational tools predict structure-activity relationships (SAR)?

- Substituent Effects :

- Electron-withdrawing groups (e.g., -Cl) enhance microbial targeting by increasing electrophilicity, while methyl groups improve lipophilicity and blood-brain barrier penetration .

- Example: Replacing 2,5-dimethylphenoxy with benzothiazole reduces antifungal activity but improves solubility .

- Computational Approaches :

- Molecular Docking : Simulate binding to targets like DNA gyrase (PDB: 1KZN) to identify key interactions (e.g., H-bonding with Thr165) .

- QSAR Models : Use Hammett constants (σ) and ClogP to correlate substituent properties with bioactivity .

Q. How can researchers resolve contradictions in reported biological data for this compound and its analogs?

- Data Reconciliation Strategies :

Assay Standardization : Control variables like solvent (DMSO concentration ≤1%) and incubation time .

Meta-Analysis : Compare datasets across studies using tools like RevMan to identify outliers (e.g., conflicting MICs due to strain variability) .

Crystallographic Validation : Confirm active conformations via co-crystallization with target proteins .

- Case Study : Discrepancies in antifungal activity of 2,5-dimethylphenoxy vs. 3,4-dichlorophenyl analogs were resolved by analyzing membrane permeability differences via logP calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.